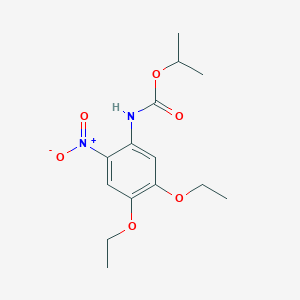![molecular formula C21H32N2S B12551546 Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- CAS No. 832098-98-3](/img/structure/B12551546.png)
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is an organosulfur compound with a unique structure that includes a bicyclo[2.2.2]octane moiety. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- typically involves the reaction of 4-(4-hexylbicyclo[2.2.2]oct-1-yl)aniline with thiophosgene or a similar thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of hydrogen sulfide and calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production. The reaction can be represented as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] [ 2 \text{CaCN}_2 + \text{Ca(SH)}_2 + 6 \text{H}_2\text{O} \rightarrow 2 (\text{NH}_2)_2\text{CS} + 3 \text{Ca(OH)}_2 ]
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include thiourea dioxide, amines, and various substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, elastomers, and as a reducing agent in textile processing
Mecanismo De Acción
The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or interaction with biological macromolecules. For instance, thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition can lead to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
Uniqueness
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is unique due to its bicyclo[2.2.2]octane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Propiedades
Número CAS |
832098-98-3 |
|---|---|
Fórmula molecular |
C21H32N2S |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
[4-(4-hexyl-1-bicyclo[2.2.2]octanyl)phenyl]thiourea |
InChI |
InChI=1S/C21H32N2S/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)17-6-8-18(9-7-17)23-19(22)24/h6-9H,2-5,10-16H2,1H3,(H3,22,23,24) |
Clave InChI |
WDYVKHFNNWBDLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


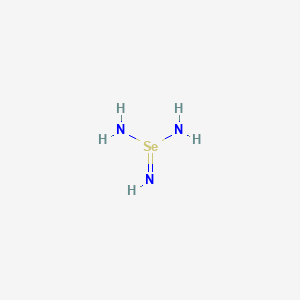
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
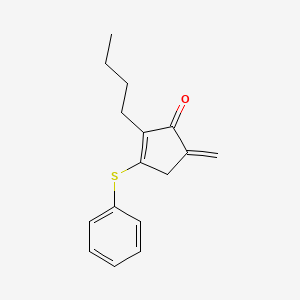
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

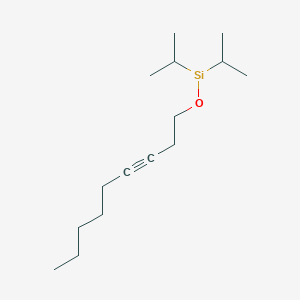

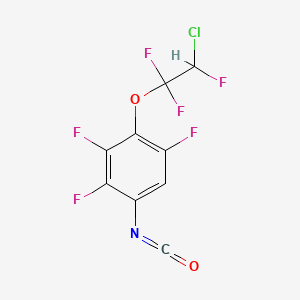
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
